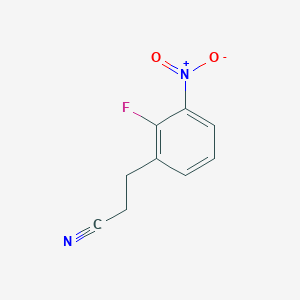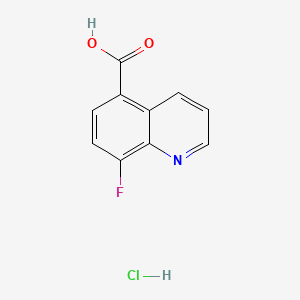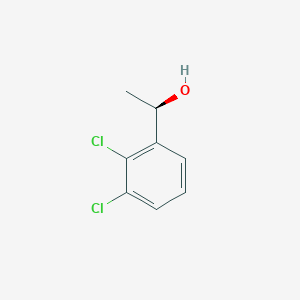
2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride is a chemical compound with the molecular formula C7H11ClF2O3S and a molecular weight of 248.68 g/mol . It is characterized by the presence of a sulfonyl chloride group, which is known for its reactivity in various chemical reactions. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride typically involves the reaction of 2,2-difluoroethanol with oxan-4-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Reaction Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen or argon)
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonate Thioesters: Formed by the reaction with thiols
Sulfonyl Fluoride: Formed by reduction with lithium aluminum hydride
Applications De Recherche Scientifique
2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)ethane-1-sulfonyl chloride
- 2,2-Difluoro-2-(oxan-4-yl)ethan-1-amine hydrochloride
- 2,2-Difluoro-2-(oxan-4-yl)ethyl trifluoromethanesulfonate
Uniqueness
2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride is unique due to its specific combination of a difluoroethane backbone and a sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it valuable for various synthetic and research applications .
Propriétés
Formule moléculaire |
C7H11ClF2O3S |
|---|---|
Poids moléculaire |
248.68 g/mol |
Nom IUPAC |
2,2-difluoro-2-(oxan-4-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClF2O3S/c8-14(11,12)5-7(9,10)6-1-3-13-4-2-6/h6H,1-5H2 |
Clé InChI |
KJDWDTQNEVDCEZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C(CS(=O)(=O)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


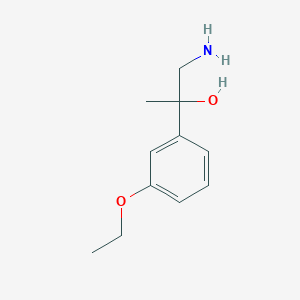
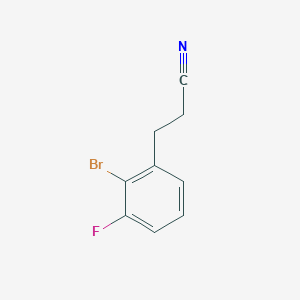
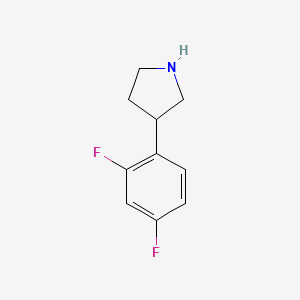

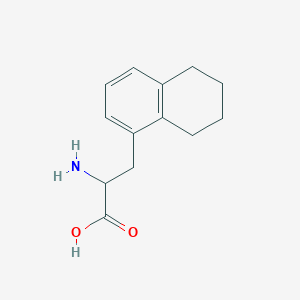
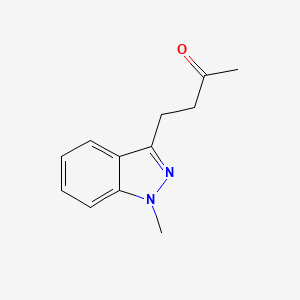
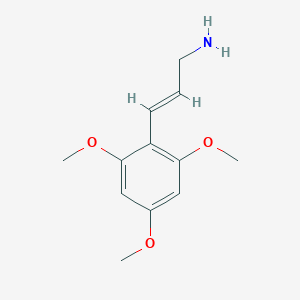

![4-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B13593628.png)
![{3-Oxa-9-azaspiro[5.5]undecan-8-yl}methanolhydrochloride](/img/structure/B13593635.png)
